tert-Butyl (4-bromo-3-(((6-methylpyridin-3-yl)amino)methyl)phenyl)carbamate
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Overview
Description
tert-Butyl (4-bromo-3-(((6-methylpyridin-3-yl)amino)methyl)phenyl)carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a bromo group and a 6-methylpyridin-3-ylamino methyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromo-3-(((6-methylpyridin-3-yl)amino)methyl)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo group.
Amination: The brominated phenyl compound is then subjected to nucleophilic substitution with 6-methylpyridin-3-ylamine to form the corresponding amino derivative.
Carbamate Formation: The final step involves the reaction of the amino derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-bromo-3-(((6-methylpyridin-3-yl)amino)methyl)phenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and pyridine moieties.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oxidized products such as nitroso or nitro derivatives.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of the corresponding amine and tert-butanol.
Scientific Research Applications
tert-Butyl (4-bromo-3-(((6-methylpyridin-3-yl)amino)methyl)phenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-3-(((6-methylpyridin-3-yl)amino)methyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromo and pyridine groups allows for specific interactions with biological macromolecules, influencing pathways such as signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
- tert-Butyl (3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate)
Uniqueness
tert-Butyl (4-bromo-3-(((6-methylpyridin-3-yl)amino)methyl)phenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromo and pyridine groups, along with the carbamate functionality, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[4-bromo-3-[[(6-methylpyridin-3-yl)amino]methyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2/c1-12-5-6-15(11-20-12)21-10-13-9-14(7-8-16(13)19)22-17(23)24-18(2,3)4/h5-9,11,21H,10H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRKVVJXJNAHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NCC2=C(C=CC(=C2)NC(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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